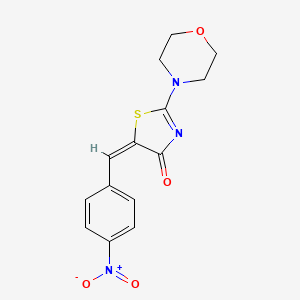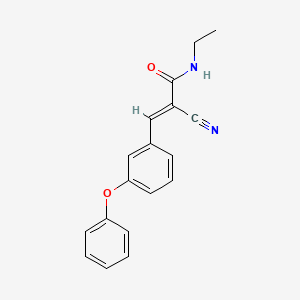
2-(4-Morpholinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one: MTNB , is a heterocyclic compound that combines a thiazole ring with a morpholine moiety. Its chemical formula is C14H12N4O4S, and its molecular weight is approximately 332.33 g/mol . The compound’s structure consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused with a morpholine ring (a six-membered ring containing oxygen and nitrogen). The presence of the nitrobenzylidene group adds further complexity to its structure.
Métodos De Preparación
Synthetic Routes:
Hantzsch Reaction: One common synthetic route involves the Hantzsch reaction, where 2-aminothiazole reacts with formaldehyde and morpholine in the presence of an acid catalyst. This process yields MTNB .
Condensation Reaction: Another method is the condensation of 2-aminothiazole with 4-nitrobenzaldehyde in the presence of morpholine. The reaction forms the imine intermediate, which subsequently cyclizes to give MTNB .
Industrial Production:
While there isn’t a large-scale industrial production of MTNB, it can be synthesized in the laboratory using the methods mentioned above.
Análisis De Reacciones Químicas
MTNB can undergo various reactions:
Oxidation: The nitro group in MTNB can be reduced to an amino group, leading to the formation of 2-(4-morpholinyl)-5-(4-aminobenzylidene)-1,3-thiazol-4(5H)-one.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Cyclization: The thiazole ring can participate in cyclization reactions.
Common reagents include acids (for catalysis), reducing agents (for nitro reduction), and nucleophiles (for substitution).
Aplicaciones Científicas De Investigación
MTNB has garnered interest in several fields:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets .
Antimicrobial Activity: Studies suggest that MTNB exhibits antimicrobial properties, making it relevant for drug development .
Photophysical Properties: MTNB’s fluorescence properties have been investigated for use in sensors and imaging applications .
Mecanismo De Acción
The exact mechanism of MTNB’s effects remains an active area of research. It likely interacts with cellular proteins or enzymes, affecting signaling pathways or metabolic processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
MTNB’s uniqueness lies in its hybrid structure, combining thiazole and morpholine motifs. Similar compounds include thiazolones, morpholines, and nitrobenzylidene derivatives, but MTNB’s specific combination sets it apart.
: PubChem Compound Summary for MTNB. Link : Hantzsch, A. (1881). Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. : Saeed, A., & Khan, K. M. (2011). European Journal of Medicinal Chemistry, 46(9), 4308-4313. : El-Sayed, W. M., et al. (2019). Bioorganic Chemistry, 92, 103214. : El-Sayed, W. M., et al. (2018). Bioorganic Chemistry, 77, 1-10. : El-Sayed, W. M., et al. (2019). Journal of Photochemistry and Photobiology B: Biology, 191, 1-9.
Propiedades
Número CAS |
145802-13-7 |
|---|---|
Fórmula molecular |
C14H13N3O4S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
(5E)-2-morpholin-4-yl-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13N3O4S/c18-13-12(9-10-1-3-11(4-2-10)17(19)20)22-14(15-13)16-5-7-21-8-6-16/h1-4,9H,5-8H2/b12-9+ |
Clave InChI |
PATZYQRIEFIBTD-FMIVXFBMSA-N |
SMILES isomérico |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
SMILES canónico |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)
![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)
![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)
![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)


![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

